Tigolaner

Übersicht

Beschreibung

Tigolaner ist ein neuartiges Isoxazolin-Insektizid und Akarizid, das in der Veterinärmedizin Anwendung gefunden hat. Es wird hauptsächlich zur Bekämpfung von Parasiten wie Flöhen, Zecken und Milben bei Katzen eingesetzt. This compound ist der erste pharmazeutisch wirksame Bestandteil der chemischen Klasse der Bispyrazole und hat sich im Vergleich zu anderen Wirkstoffen als länger wirksam erwiesen .

Wissenschaftliche Forschungsanwendungen

Tigolaner hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Veterinärmedizin: this compound wird in der Veterinärmedizin zur Behandlung und zum Schutz von Katzen vor Flöhen, Zecken und Milben eingesetzt. .

Pharmakokinetik: Es wurden Studien durchgeführt, um die Plasmapharmakokinetik von this compound bei Katzen nach topischer Behandlung zu bewerten.

Wirkmechanismus

This compound wirkt als potenter Inhibitor des Neurotransmitters Gamma-Aminobuttersäure (GABA)-Rezeptor bei Flöhen, Zecken und Milben. Durch die Hemmung dieser Rezeptoren stört this compound die Funktion des Nervensystems der Parasiten, was zu ihrem Tod führt . Dieser Wirkmechanismus ist hochspezifisch für die Parasiten, was this compound zu einem wirksamen Antiparasitenmittel macht.

Wirkmechanismus

Target of Action

Tigolaner is a novel active substance that targets fleas, ticks, and mites . It interferes with certain receptors in the nervous system of these parasites .

Mode of Action

This compound acts as a potent inhibitor of the neurotransmitter gamma-aminobutyric acid (GABA) receptor . It inhibits GABA receptors in fleas, ticks, and mites . This receptor inhibition disrupts the parasite’s nervous system function, causing death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA receptors, this compound disrupts the normal functioning of the nervous system in the parasites, leading to their paralysis and eventual death .

Pharmacokinetics

After a single topical administration of this compound to cats, it reached mean peak concentrations of 1352 μg/l with a T_max of 12 days and a mean half-life of 24 days . The volume of distribution calculated after intravenous dosing was 4 l/kg and plasma clearance was low with 0.005 l/h/kg . This compound was mainly cleared via the faeces (54% within 28 days), renal clearance was negligible (< 0.5% within 28 days) . The overall plasma exposure was 1566 mg∗h/l after topical administration, providing an absolute bioavailability of 57% .

Result of Action

The result of this compound’s action is the effective control of fleas, ticks, and mites. It causes rapid death of these parasites, providing immediate relief from infestation . In addition, this compound has long-term persistent efficacy, reducing the number of fleas or ticks on cats by at least 90% for up to 13 weeks after treatment .

Action Environment

This compound is used in a variety of environments as it is part of a spot-on solution for cats. It is effective in controlling parasites in both indoor and outdoor settings . .

Biochemische Analyse

Biochemical Properties

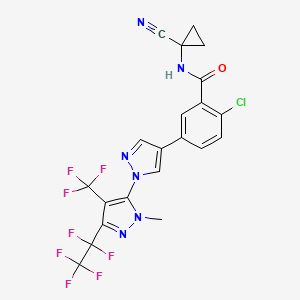

Tigolaner plays a significant role in biochemical reactions by interacting with the gamma-aminobutyric acid (GABA) receptor. This interaction inhibits the receptor’s function, which is crucial for neurotransmission in parasites. By blocking the GABA receptor, this compound disrupts the chloride ion channels, leading to hyperexcitation and subsequent death of the parasites . The compound’s molecular formula is C₂₁H₁₃ClF₈N₆O, and it has a molecular weight of 552.81 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In parasites, it interferes with the nervous system by inhibiting the GABA receptor, leading to paralysis and death . This disruption in cell signaling pathways affects the overall cellular metabolism and function of the parasites. In laboratory settings, this compound has been shown to be effective against ticks, fleas, and mites, demonstrating its broad-spectrum activity .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a GABA antagonist. By binding to the GABA receptor, this compound inhibits the receptor’s function, preventing the normal flow of chloride ions through the ion channels . This inhibition leads to hyperexcitation of the nervous system in parasites, causing paralysis and death. The compound’s structure allows it to effectively target and bind to the GABA receptor, making it a potent antiparasitic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has a mean half-life of 24 days, indicating its prolonged activity . Studies have shown that this compound remains stable and effective for up to three months, providing long-term protection against ectoparasites . The stability and sustained activity of this compound make it a valuable tool in veterinary medicine for controlling parasitic infestations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that a single topical application of this compound at a dose of 14.5 mg/kg body weight is 100% effective against fleas on the first day of treatment . Higher doses have shown an almost proportional increase in plasma exposure, indicating a dose-dependent response . At very high doses, there may be potential toxic or adverse effects, which need to be carefully monitored in clinical settings .

Metabolic Pathways

This compound is primarily metabolized and cleared via the faeces, with renal clearance being negligible . The compound’s interaction with the GABA receptor plays a crucial role in its metabolic pathway, as it disrupts the normal neurotransmission in parasites. The metabolic stability of this compound ensures its prolonged activity and effectiveness in controlling parasitic infestations .

Transport and Distribution

This compound is transported and distributed within cells and tissues following topical administration. The compound reaches peak plasma concentrations within 12 days and has a mean half-life of 24 days . This compound is mainly cleared via the faeces, with minimal renal clearance . The distribution of this compound within the body ensures its sustained activity and effectiveness against ectoparasites.

Subcellular Localization

The subcellular localization of this compound involves its interaction with the GABA receptor in the nervous system of parasites. By binding to the receptor, this compound disrupts the normal function of the chloride ion channels, leading to hyperexcitation and paralysis . The compound’s structure and binding affinity allow it to effectively target and localize within the nervous system of parasites, making it a potent antiparasitic agent .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tigolaner beinhaltet die Bildung einer Bispyrazolstruktur. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass this compound durch eine Reihe von chemischen Reaktionen synthetisiert wird, an denen heterozyklische Verbindungen mit Stickstoff als Ring-Heteroatom beteiligt sind .

Industrielle Produktionsverfahren

This compound wird industriell zur Verwendung in der Veterinärmedizin hergestellt, insbesondere in Formulierungen wie Spot-on-Behandlungen für Katzen. Der Produktionsprozess umfasst die Kombination von this compound mit anderen Wirkstoffen wie Emodepside und Praziquantel, um eine Breitband-Antiparasitenbehandlung zu erstellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tigolaner durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, obwohl spezifische Details nicht allgemein verfügbar sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner heterozyklischen Struktur.

Häufige Reagenzien und Bedingungen

Die in den Reaktionen mit this compound verwendeten gängigen Reagenzien und Bedingungen sind in der Literatur nicht ausführlich beschrieben. Typische Reagenzien für heterozyklische Verbindungen können Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren umfassen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind nicht explizit dokumentiert. Der Schwerpunkt der this compound-Forschung lag auf seiner Wirksamkeit als Antiparasitenmittel und nicht auf seiner chemischen Reaktivität.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluralaner: Eine weitere Isoxazolin-Verbindung, die als Antiparasitenmittel eingesetzt wird.

Afoxolaner: Eine Isoxazolin-Verbindung mit ähnlichen Anwendungen in der Veterinärmedizin.

Sarolaner: Eine Isoxazolin-Verbindung, die zur Bekämpfung von Flöhen und Zecken bei Hunden eingesetzt wird.

Einzigartigkeit von Tigolaner

This compound ist einzigartig durch seine längere Wirkdauer im Vergleich zu anderen Isoxazolin-Verbindungen. Es bietet Schutz vor Flöhen, Zecken und Milben für bis zu 13 Wochen mit einer einzigen Anwendung . Darüber hinaus hat sich this compound als wirksam gegen Räude- und Ohrmilbeninfektionen bei Katzen erwiesen, was seine Breitbandwirksamkeit weiter unterstreicht .

Eigenschaften

IUPAC Name |

2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJZOVLQZNNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022872 | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621436-41-6 | |

| Record name | Tigolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Tigolaner?

A: this compound is a novel isoxazoline insecticide and acaricide. It works by antagonizing insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels. [] This disrupts the nervous system of the parasite, leading to paralysis and death.

Q2: What is the efficacy of this compound against ear mites in cats?

A: A European field study demonstrated that a single topical application of Felpreva®, a spot-on formulation containing this compound, Emodepsid, and Praziquantel, was highly effective against natural ear mite (Otodectes cynotis) infestations in cats. [] The study showed a significant reduction in mite counts compared to baseline, with a high percentage of cats achieving mite-free status by day 14.

Q3: Does this compound have activity against other parasites besides ear mites?

A3: Yes, this compound has demonstrated efficacy against a range of parasites in cats, including:

- Flea (Ctenocephalides felis): A study showed that a single application of Felpreva® provided immediate and long-term efficacy against fleas on cats for up to 12 weeks. []

- Notoedric mange (Notoedres cati): Felpreva® effectively treated notoedric mange in cats in a field study, with significant reductions in mite counts observed. []

- Intestinal nematodes and cestodes: A multicenter European field study found Felpreva® to be effective against various intestinal worms, including roundworms and tapeworms, in naturally infected cats. []

- Lungworms: The same study also showed efficacy against lungworms in naturally infected cats. []

- Australian paralysis tick (Ixodes holocyclus): Felpreva® demonstrated efficacy against experimental infestations with the Australian paralysis tick in a laboratory setting. []

Q4: How is this compound formulated and administered?

A: this compound is currently formulated as a spot-on solution for topical administration to cats. Felpreva®, the commercially available product, combines this compound with Emodepsid and Praziquantel to provide broad-spectrum parasite control. [, , , , , ]

Q5: How is this compound absorbed and distributed in the body after topical application?

A: Research investigating the pharmacokinetics of this compound, Emodepsid, and Praziquantel after topical application of Felpreva® in cats revealed that this compound is absorbed through the skin and reaches peak plasma concentrations within a few days. [] The study also suggests that this compound is distributed throughout the body, allowing it to reach target parasites in various tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.